(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17867074
InChI: InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14-/m0/s1
SMILES:
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol

(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17867074

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid -

Specification

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
IUPAC Name (1R,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Standard InChI InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14-/m0/s1
Standard InChI Key PFDGXQWRURTLMD-FZMZJTMJSA-N
Isomeric SMILES C1[C@@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Introduction

Key Findings

(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chiral bicyclic compound with a nitrogen-containing heterocycle and a benzyloxycarbonyl (Cbz) protecting group. Its rigid bicyclo[3.1.0]hexane scaffold and stereochemical specificity make it valuable in pharmaceutical synthesis and medicinal chemistry. Key properties include a molecular weight of 261.27 g/mol (C₁₄H₁₅NO₄), a boiling point of 353.8±25.0°C, and applications as a synthetic intermediate for bioactive molecules .

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclo[3.1.0]hexane core, where the nitrogen atom occupies position 3 of the fused ring system. The Cbz group (-OCOOBn) is attached to the nitrogen, while a carboxylic acid (-COOH) resides at position 1. The (1R,5R) configuration confers stereochemical rigidity, critical for interactions in biological systems .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₄H₁₅NO₄
Molecular Weight261.27 g/mol
Boiling Point353.8±25.0°C at 760 mmHg
CAS Number2387569-24-4
SMILESC1C[C@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Spectroscopic Identification

  • NMR: The bicyclic structure is confirmed by distinct proton splitting patterns, with deshielded signals for the bridgehead carbons (C1 and C5) and a singlet for the Cbz methylene group.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 261.27, consistent with the molecular formula .

Synthesis and Preparation

Key Synthetic Routes

The synthesis typically involves cyclopropanation followed by functionalization:

  • Cyclopropanation: Palladium-catalyzed [2+1] cycloaddition forms the bicyclo[3.1.0]hexane core.

  • Cbz Protection: Benzyl chloroformate reacts with the secondary amine to install the Cbz group .

  • Carboxylic Acid Introduction: Oxidation of a methyl group or carboxylation via CO₂ insertion completes the structure .

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1CyclopropanationPd(OAc)₂, CH₂Cl₂, 25°C65%
2Cbz ProtectionClCOOBn, Et₃N, 0°C → RT85%
3CarboxylationKMnO₄, H₂O/THF, 50°C72%

Stereochemical Control

The (1R,5R) configuration is achieved using chiral auxiliaries or asymmetric catalysis. Enzymatic resolution of racemic mixtures has also been reported .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Protease Inhibitors: Its rigid scaffold mimics peptide transition states, aiding in inhibitor design .

  • GPCR Modulators: The bicyclic amine interacts with neurotransmitter receptors, enabling CNS drug development .

Case Study: Antiviral Agents

Derivatives of this compound exhibit activity against RNA viruses by blocking viral proteases. For example, substitution at C1 with a fluorinated group increased potency by 20-fold in preclinical studies .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

  • Stability: Stable under inert gas at -20°C but prone to decarboxylation above 150°C .

Comparative Analysis with Analogues

Table 3: Comparison of Protecting Groups

GroupStability (Acid)Stability (Base)Deprotection Method
CbzModerateLowH₂/Pd-C
BocHighLowTFA
FmocLowHighPiperidine

The Cbz group offers a balance between stability and ease of removal, making it ideal for stepwise syntheses .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to improve yields .

  • Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) via the carboxylic acid moiety .

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